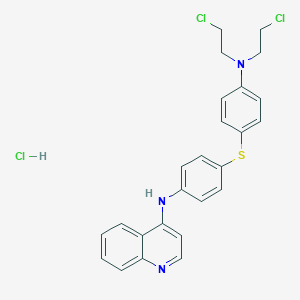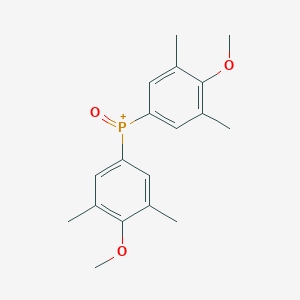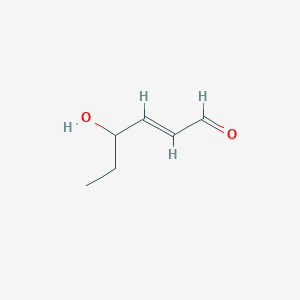
15(S)-Hepe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15(S)-Hydroxy-eicosapentaenoic acid is a specialized pro-resolving lipid mediator derived from eicosapentaenoic acid, an omega-3 fatty acid. It plays a crucial role in the resolution of inflammation and has been studied for its potential therapeutic applications in various inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
15(S)-Hydroxy-eicosapentaenoic acid can be synthesized through the enzymatic oxidation of eicosapentaenoic acid using lipoxygenase enzymes. The reaction typically involves the use of purified lipoxygenase enzymes under controlled conditions to ensure the specific formation of the 15(S)-hydroxy derivative.
Industrial Production Methods
Industrial production of 15(S)-Hydroxy-eicosapentaenoic acid involves large-scale enzymatic processes where eicosapentaenoic acid is subjected to oxidation by lipoxygenase enzymes. The process is optimized for high yield and purity, often involving subsequent purification steps such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
15(S)-Hydroxy-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: Formation of dihydroxy derivatives and other complex lipid mediators.
Reduction: Formation of eicosapentaenoic acid derivatives with different functional groups.
Substitution: Formation of esters and other substituted derivatives.
Scientific Research Applications
15(S)-Hydroxy-eicosapentaenoic acid has been extensively studied for its role in resolving inflammation. It has applications in:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cellular signaling and inflammation resolution.
Medicine: Potential therapeutic agent for inflammatory diseases such as arthritis and cardiovascular diseases.
Industry: Used in the development of anti-inflammatory supplements and pharmaceuticals.
Mechanism of Action
15(S)-Hydroxy-eicosapentaenoic acid exerts its effects by interacting with specific receptors on cell surfaces, such as G-protein coupled receptors. It activates signaling pathways that lead to the resolution of inflammation, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 15(S)-Hydroxy-eicosatetraenoic acid
- 17(S)-Hydroxy-docosahexaenoic acid
- Resolvin E1
Uniqueness
15(S)-Hydroxy-eicosapentaenoic acid is unique due to its specific role in the resolution of inflammation derived from eicosapentaenoic acid. Its structure and specific interactions with receptors distinguish it from other similar lipid mediators, making it a valuable compound for therapeutic research.
Properties
CAS No. |
86282-92-0 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(13E,15S)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4?,10-8?,11-9?,13-3?,17-14+/t19-/m0/s1 |
InChI Key |
WLKCSMCLEKGITB-OBTSNDJHSA-N |
SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Isomeric SMILES |
CCC=CC[C@@H](/C=C/C=CCC=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Pictograms |
Irritant |
Synonyms |
15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the allelopathic effects of 15(S)-HEPE produced by Skeletonema costatum?
A1: Research has shown that Skeletonema costatum releases compounds, including this compound, that can inhibit the growth of other algal species like Alexandrium minutum []. Interestingly, this compound also exhibits auto-allelopathic activity, meaning it can inhibit the growth of S. costatum itself []. This suggests a potential role for this compound in regulating algal blooms and influencing phytoplankton community composition.
Q2: How does this compound relate to periodontal inflammation?
A2: While this compound itself wasn't directly investigated, studies analyzing lipid mediator profiles in periodontal inflammation found elevated levels of its precursor, 15-HETE, in patients with periodontitis []. This suggests a potential involvement of the 15-lipoxygenase pathway, responsible for this compound biosynthesis, in the inflammatory process of periodontitis. Further research is needed to elucidate the specific role of this compound in this context.
Q3: What is the role of Cytochrome P450 enzymes in the metabolism of this compound?
A3: Research indicates that Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of lipid mediators, including those derived from eicosapentaenoic acid (EPA), like this compound []. Specifically, studies using CYP1 triple-knockout mice models demonstrated altered levels of various lipid mediators, including decreased this compound, in response to inflammatory stimuli []. This suggests that CYP enzymes are involved in the biosynthesis and/or inactivation of this compound, influencing its availability and downstream effects.
Q4: Is this compound found in organisms other than mammals?
A4: Yes, research has detected this compound in Drosophila (fruit flies) fed diets enriched with arachidonic acid (ARA) and EPA []. This finding suggests a broader biological relevance of this compound beyond mammals, potentially highlighting its conserved role in various physiological processes across different species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


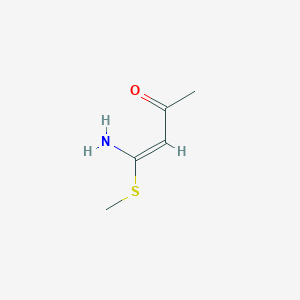
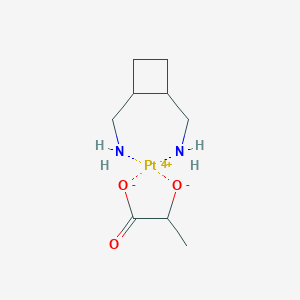
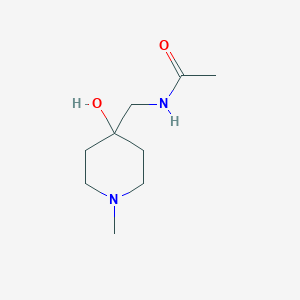
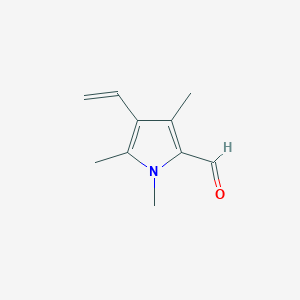
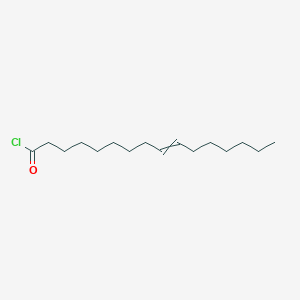
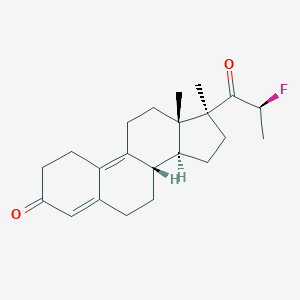
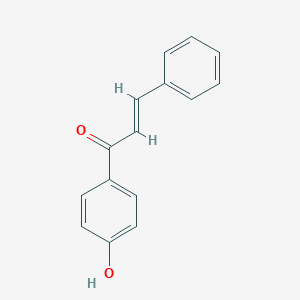
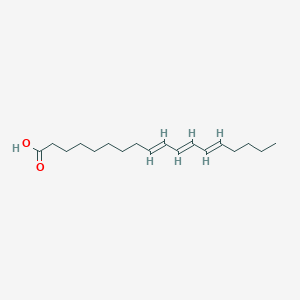

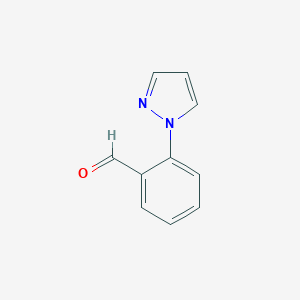
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
